5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid
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Overview
Description
5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1960s and has since been used to study the mechanisms of inflammation and pain, as well as to develop new treatments for these conditions.
Mechanism of Action
5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in many tissues and plays a role in maintaining normal physiological functions, while COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX-1 and COX-2, meclofenamic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. It has been shown to inhibit platelet aggregation, reduce fever, and have antipyretic effects. It has also been shown to have antitumor activity in some experimental models.
Advantages and Limitations for Lab Experiments
One of the main advantages of meclofenamic acid as a research tool is its well-established mechanism of action and pharmacological properties. It is also relatively inexpensive and widely available. However, one limitation is that it is a non-selective COX inhibitor, meaning that it can have off-target effects on other enzymes and pathways. Additionally, its use in cell culture studies can be limited by its poor solubility in aqueous solutions.
Future Directions
There are a number of future directions for research involving meclofenamic acid. One area of interest is the development of more selective COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of meclofenamic acid as a tool to study the role of prostaglandins in various disease states, such as cancer and neurodegenerative diseases. Additionally, there is ongoing research into the use of meclofenamic acid as a therapeutic agent for these conditions.
Synthesis Methods
5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid acid can be synthesized through a multi-step process, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methylcyclopentanone to form the ketone, which is then treated with sodium ethoxide and sulfur dioxide to form the sulfonate. Finally, the sulfonate is reacted with ethylene oxide to form the final product.
Scientific Research Applications
5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid acid has been extensively used in scientific research as a tool to study the mechanisms of inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain. By inhibiting COX activity, meclofenamic acid can reduce inflammation and pain in a variety of experimental models.
Properties
IUPAC Name |
5-[2-hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-11-6-7-13(10-14(11)16(19)20)23(21,22)17(8-9-18)15-5-3-4-12(15)2/h6-7,10,12,15,18H,3-5,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBKXHHCEAGBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N(CCO)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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